![molecular formula C31H40N2O6 B1262492 3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1262492.png)
3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester is an organonitrogen compound, an organooxygen compound and a tert-butyl ester. It derives from an alpha-amino acid.
Wissenschaftliche Forschungsanwendungen
Biodegradation in Soil and Groundwater
A comprehensive review by Thornton et al. (2020) examines the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. The study identifies microorganisms capable of degrading ETBE aerobically as a carbon and energy source or through cometabolism using alkanes as growth substrates. The biodegradation process involves the hydroxylation of the ethoxy carbon by a monooxygenase enzyme, leading to the formation of various intermediates like acetaldehyde, tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), 2-hydroxy-2-methyl-1-propanol (MHP), and 2-hydroxyisobutyric acid (2-HIBA). The paper highlights the ether structure and slow degradation kinetics of ETBE, which may result in slow cell growth and low biomass yields. Additionally, it discusses the genes facilitating the transformation of ETBE, including ethB (within the ethRABCD cluster) and alkB-encoding alkane hydroxylases. The presence of co-contaminants in the environment may either limit or enhance the aerobic biodegradation of ETBE through preferential metabolism and consumption of available dissolved oxygen or through cometabolism (Thornton et al., 2020).
Environmental Occurrence and Fate of Parabens
Haman et al. (2015) discuss the occurrence, fate, and behavior of parabens in aquatic environments. Parabens, due to their preservative properties, are extensively used in foodstuffs, cosmetics, and pharmaceutical drugs. Despite their biodegradability, parabens are ubiquitous in surface water and sediments, likely due to continuous environmental introduction. The paper also covers the reactivity of parabens, especially their potential to form chlorinated by-products in the presence of free chlorine. These chlorinated parabens have been detected in various environmental settings, but their impact and toxicity are not yet fully understood, necessitating further research (Haman et al., 2015).
Eigenschaften
Produktname |
3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester |
|---|---|
Molekularformel |
C31H40N2O6 |
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
tert-butyl 3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-4-(piperidine-1-carbonyl)-5H-1,3-oxazol-4-yl]propanoate |
InChI |
InChI=1S/C31H40N2O6/c1-30(2,3)39-26(35)17-18-31(29(36)33-19-8-5-9-20-33)27(23-11-6-4-7-12-23)38-28(32-31)24-13-15-25(16-14-24)37-22-10-21-34/h4,6-7,11-16,27,34H,5,8-10,17-22H2,1-3H3/t27-,31-/m0/s1 |
InChI-Schlüssel |
QDGYMWPBIKSABL-DHIFEGFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CC[C@]1([C@@H](OC(=N1)C2=CC=C(C=C2)OCCCO)C3=CC=CC=C3)C(=O)N4CCCCC4 |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC1(C(OC(=N1)C2=CC=C(C=C2)OCCCO)C3=CC=CC=C3)C(=O)N4CCCCC4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B1262411.png)
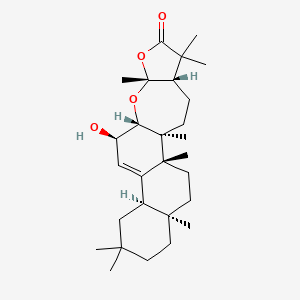

![ethyl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B1262416.png)

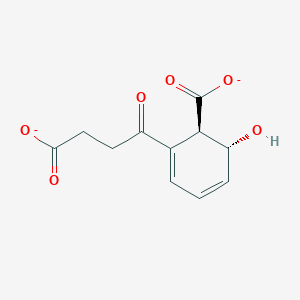
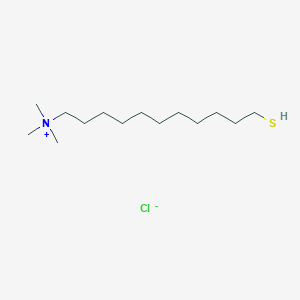
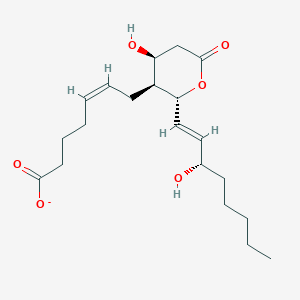
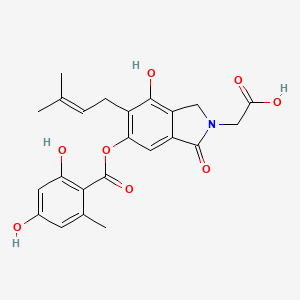
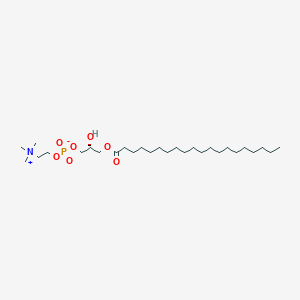
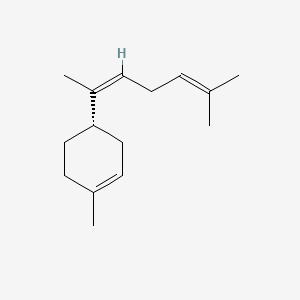
![2-Hydroxy-alpha-[2-(2-hydroxybenzylamino)ethylamino]benzeneacetic acid](/img/structure/B1262429.png)
![(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid](/img/structure/B1262432.png)